Cas no 214767-15-4 ((4R)-2-oxoimidazolidine-4-carboxylic acid)

(4R)-2-oxoimidazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Imidazolidinecarboxylicacid, 2-oxo-, (4R)-
- 4-Imidazolidinecarboxylicacid,2-oxo-,(4R)-(9CI)
- (R)-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID
- (4R)-2-oxoimidazolidine-4-carboxylic acid
- EN300-222145
- MFCD00272205
- E74019
- BS-51561
- KZKRPYCBSZIQKN-UWTATZPHSA-N
- SCHEMBL6602740
- 214767-15-4
- (R)-2-Oxoimidazolidine-4-carboxylicacid
-
- MDL: MFCD00272205
- Inchi: InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)
- InChI Key: KZKRPYCBSZIQKN-UHFFFAOYSA-N
- SMILES: O=C1NC(C(O)=O)CN1
Computed Properties
- Exact Mass: 130.03788
- Monoisotopic Mass: 130.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- PSA: 78.43
- LogP: -0.59000
(4R)-2-oxoimidazolidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222145-0.1g |
(4R)-2-oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95% | 0.1g |
$241.0 | 2023-09-16 | |
Ambeed | A743477-100mg |
(R)-2-Oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 90% | 100mg |
$117.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1216555-1g |
(R)-2-Oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95% | 1g |
$800 | 2024-06-03 | |
Ambeed | A743477-1g |
(R)-2-Oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 90% | 1g |
$481.0 | 2025-02-21 | |
Chemenu | CM514745-1g |
(R)-2-Oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95%+ | 1g |
$606 | 2023-03-07 | |
Enamine | EN300-222145-5.0g |
(4R)-2-oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95% | 5g |
$2028.0 | 2023-05-31 | |
Enamine | EN300-222145-10.0g |
(4R)-2-oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95% | 10g |
$3007.0 | 2023-05-31 | |
Enamine | EN300-222145-2.5g |
(4R)-2-oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95% | 2.5g |
$1370.0 | 2023-09-16 | |
Enamine | EN300-222145-0.05g |
(4R)-2-oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95% | 0.05g |
$162.0 | 2023-09-16 | |
Enamine | EN300-222145-0.5g |
(4R)-2-oxoimidazolidine-4-carboxylic acid |
214767-15-4 | 95% | 0.5g |
$546.0 | 2023-09-16 |
(4R)-2-oxoimidazolidine-4-carboxylic acid Related Literature
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
Additional information on (4R)-2-oxoimidazolidine-4-carboxylic acid
Recent Advances in the Study of (4R)-2-oxoimidazolidine-4-carboxylic acid (CAS: 214767-15-4) and Its Applications in Chemical Biology and Medicine
The compound (4R)-2-oxoimidazolidine-4-carboxylic acid (CAS: 214767-15-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. Recent studies have highlighted its role as a versatile building block in the synthesis of peptidomimetics and as a potential scaffold for novel bioactive molecules.
One of the key advancements in the study of (4R)-2-oxoimidazolidine-4-carboxylic acid is its application in the design of enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific proteases involved in inflammatory pathways. The researchers utilized a combination of computational modeling and high-throughput screening to identify optimal structural modifications, leading to a 40% increase in inhibitory efficacy compared to previous analogs.
In addition to its pharmacological potential, (4R)-2-oxoimidazolidine-4-carboxylic acid has been investigated for its role in peptide stabilization. A recent paper in Chemical Science (2024) reported that incorporation of this moiety into peptide backbones significantly enhances resistance to proteolytic degradation, while maintaining biological activity. This finding has important implications for the development of peptide-based therapeutics, particularly in areas such as oncology and metabolic disorders.
The synthetic accessibility of (4R)-2-oxoimidazolidine-4-carboxylic acid has also been improved through recent methodological developments. A team at MIT published an optimized asymmetric synthesis route (Nature Chemistry, 2023) that achieves 95% enantiomeric excess with reduced environmental impact compared to traditional methods. This advancement addresses one of the major challenges in scaling up production for preclinical studies.
Looking forward, the unique stereochemical properties of (4R)-2-oxoimidazolidine-4-carboxylic acid make it a promising candidate for further exploration in targeted drug delivery systems. Preliminary results from ongoing research suggest that conjugates of this compound with nanoparticle carriers show improved tissue specificity in animal models. These developments position 214767-15-4 as a compound of growing importance in the intersection of chemical biology and pharmaceutical development.
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